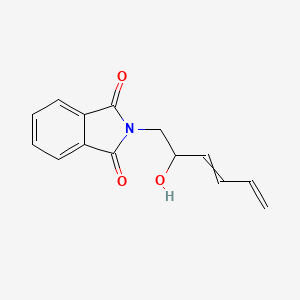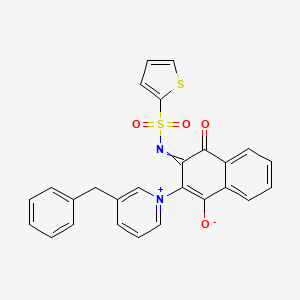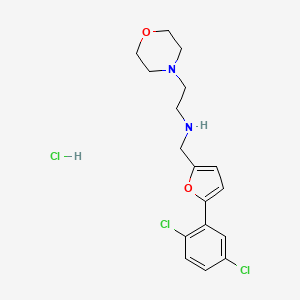![molecular formula C21H29NO4 B12624604 4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol CAS No. 920283-24-5](/img/structure/B12624604.png)
4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol is a complex organic compound known for its unique chemical structure and properties. This compound features a phenol group substituted with a methoxy group and a bis(2-hydroxyethyl)amino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol typically involves multiple steps. One common method starts with the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under catalytic conditions to form the intermediate 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde . This intermediate is then subjected to further reactions to introduce the butyl and methoxy groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be scalable and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol involves its interaction with specific molecular targets and pathways. The phenol and amino groups can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This compound’s unique structure allows it to participate in multiple biochemical pathways, influencing cellular processes and exhibiting potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile
- 4-[Bis(2-hydroxyethyl)amino]methyl-2,6-ditert-butylphenol
- 4-[Bis(2-hydroxyethyl)amino]phenyl]azo]phenyl-phosphonic acid
Uniqueness
4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
920283-24-5 |
|---|---|
Molecular Formula |
C21H29NO4 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
4-[[4-[4-[bis(2-hydroxyethyl)amino]butyl]phenyl]methoxy]phenol |
InChI |
InChI=1S/C21H29NO4/c23-15-13-22(14-16-24)12-2-1-3-18-4-6-19(7-5-18)17-26-21-10-8-20(25)9-11-21/h4-11,23-25H,1-3,12-17H2 |
InChI Key |
XIFBNRSNPFBPQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCN(CCO)CCO)COC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4'-(Undecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid](/img/structure/B12624531.png)
![4-Iodo-N-(4-iodophenyl)-N-{4-[(trimethylsilyl)ethynyl]phenyl}aniline](/img/structure/B12624539.png)
![4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde](/img/structure/B12624545.png)
![2-(2,4-difluorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B12624550.png)
![1-Imidazolidinecarboxamide, N-[4-[[2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy]-3-fluorophenyl]-3-(4-fluorophenyl)-2-oxo-](/img/structure/B12624556.png)

![N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine](/img/structure/B12624565.png)

![(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B12624577.png)
![Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane](/img/structure/B12624595.png)

![7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine](/img/structure/B12624611.png)

